Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate
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Overview
Description
Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring fused with a pyridine ring, along with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetate
- Ethyl (5-(2-thienyl)-1,3,4-oxadiazol-2-yl)acetate
- Ethyl (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetate
Uniqueness
Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. The methoxyphenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H19N3O4/c1-5-25-19(23)15-10-14(11(2)20-12(15)3)18-22-21-17(26-18)13-8-6-7-9-16(13)24-4/h6-10H,5H2,1-4H3 |
InChI Key |
PTUVZRBBTKKTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3OC)C)C |
Origin of Product |
United States |
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